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molecular formula C10H12O3 B1658513 3-Hydroxy-4-propoxybenzaldehyde CAS No. 61315-87-5

3-Hydroxy-4-propoxybenzaldehyde

Cat. No. B1658513
M. Wt: 180.2 g/mol
InChI Key: PMCWOGATSZLJKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07112698B2

Procedure details

Anhydrous potassium carbonate (1.5 g, 10.8 mmol) and sodium iodide (0.108 g, 0.72 mmol) were added to 3,4-dihydroxybenzaldehyde (1.0 g, 7.2 mmol), in butanone (50 ml), at room temperature. The reaction was stirred for 10 min after which propyl bromide (0.657 ml, 7.2 mmol) was added dropwise and the reaction was refluxed for 3 h. The reaction mixture was diluted with water and the product was extracted with dichloromethane (3×25 ml), the combined organic layers were dried over magnesium sulphate and reduced in vacuo. Purification by column chromatography (SiO2, petroleum:ether (40:60 v/v) with an increasing gradient of ethyl acetate) afforded 0.248 g (22%) of 3-hydroxy-4-propoxybenzaldehyde as an off-white solid.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.108 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.657 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[I-].[Na+].[OH:9][C:10]1[CH:11]=[C:12]([CH:15]=[CH:16][C:17]=1[OH:18])[CH:13]=[O:14].[CH2:19](Br)[CH2:20][CH3:21]>CC(=O)CC.O>[OH:9][C:10]1[CH:11]=[C:12]([CH:15]=[CH:16][C:17]=1[O:18][CH2:19][CH2:20][CH3:21])[CH:13]=[O:14] |f:0.1.2,3.4|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.108 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
1 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1O
Name
Quantity
50 mL
Type
solvent
Smiles
CC(CC)=O
Step Two
Name
Quantity
0.657 mL
Type
reactant
Smiles
C(CC)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was refluxed for 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with dichloromethane (3×25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography (SiO2, petroleum:ether (40:60 v/v) with an increasing gradient of ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=O)C=CC1OCCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.248 g
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 19.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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